3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct splitting patterns arising from its aromatic and aliphatic protons. The 3,5-dimethylphenyl group exhibits a singlet at δ 2.30–2.35 ppm for the methyl protons, while the dichlorophenyl ring shows coupled aromatic protons as doublets (δ 7.45–7.60 ppm, J = 8.5 Hz). The propanone backbone’s α-methylene protons resonate as a triplet (δ 3.10–3.25 ppm, J = 7.2 Hz) due to coupling with adjacent β-methylene groups.
¹³C NMR data further corroborate the structure:
- Carbonyl carbon: δ 198–202 ppm
- Aromatic carbons (Cl-substituted): δ 128–135 ppm
- Methyl carbons: δ 21–23 ppm
Infrared (IR) Spectroscopy
The IR spectrum features a strong carbonyl stretch at 1,680–1,700 cm⁻¹, slightly redshifted compared to unsubstituted propiophenone due to electron-withdrawing chlorine atoms. C–Cl symmetric and asymmetric stretches appear at 550–600 cm⁻¹ and 650–700 cm⁻¹, respectively.
Mass Spectrometry (MS)
Electron ionization (EI-MS) yields a molecular ion peak at m/z 307.21 (M⁺), with characteristic fragmentation patterns:
- Loss of CO (28 amu) from the carbonyl group: m/z 279
- Cleavage of the β-methylene group: m/z 121 (C₆H₃Cl₂⁺)
Computational Chemistry Approaches for Electronic Structure Prediction
Density functional theory (DFT) calculations at the mPW1PW91/6-311G(d,p) level provide insights into the electronic structure and conformational stability of the compound. Key findings include:
- HOMO-LUMO Gap : The energy gap (ΔE = 4.8 eV) indicates moderate reactivity, with the HOMO localized on the dichlorophenyl ring and the LUMO on the carbonyl group.
- Electrostatic Potential Maps : Regions of high electron density (negative potential) are concentrated around the chlorine atoms, while the carbonyl oxygen exhibits partial positive charge.
- Solvent Effects : Polar solvents like chloroform stabilize the s-trans conformation by 2.3 kcal/mol compared to the gas phase, as evidenced by IEFPCM solvent models.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.4 |
| Dipole Moment (Debye) | 3.8 |
Comparative Conformational Analysis with Substituted Propiophenone Derivatives
The conformational preferences of this compound were compared to derivatives with varying substituents:
The 3,5-dimethylphenyl group in the target compound enforces a planar s-trans conformation, as steric repulsion between the methyl groups and the dichlorophenyl ring is minimized. This contrasts with fluoro-substituted analogs, where electronic effects dominate conformational preferences.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSVZULBFBAFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644917 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-04-9 | |
| Record name | 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Parameters and Yield Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Catalyst | AlCl₃ (1.0 to 1.5 equiv) | Essential for acylation; excess may cause side reactions |
| Temperature | 0–5°C initially, then room temperature | Low temp reduces side reactions, improves selectivity |
| Solvent | Anhydrous dichloromethane or CS₂ | Ensures catalyst activity and solubility |
| Molar Ratio (Acyl chloride : Aromatic) | 1:1 to 1:1.2 | Slight excess of aromatic substrate prevents polyacylation |
| Reaction Time | 2–6 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
Typical yields for Friedel-Crafts acylation of substituted benzene rings to propiophenones range from 70% to 85% under optimized conditions. Purity is often confirmed by chromatographic and spectroscopic methods.
Characterization and Purification
-
- Recrystallization from solvents such as ethanol or ethyl acetate.
- Silica gel column chromatography using hexane/ethyl acetate mixtures to separate byproducts.
-
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aromatic substitution pattern and ketone carbonyl.
- Mass Spectrometry (MS): Confirms molecular weight and presence of chlorine isotopes.
- Infrared Spectroscopy (IR): Carbonyl stretch typically observed near 1680 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% for research-grade material.
Research Findings and Comparative Analysis
While direct literature specifically on 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone preparation is scarce, analogous propiophenone derivatives (e.g., 3',4'-dimethyl or 3',5'-dichloro variants) have been synthesized successfully using Friedel-Crafts acylation with similar parameters, confirming the robustness of this method for such compounds.
In comparison to other methods, Friedel-Crafts acylation remains the most practical and scalable approach, balancing yield, cost, and operational simplicity. Grignard and cross-coupling methods provide alternatives when specific functional group tolerance or regioselectivity is required but are less common for this target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,5-Dimethylbenzene + 3',4'-dichloropropiophenone acyl chloride | AlCl₃, 0–5°C, anhydrous solvent | Simple, scalable, good yield | Requires moisture control, corrosive catalyst | 70–85 |
| Grignard Reaction | 3,5-Dimethylphenylmagnesium bromide + acyl precursor | Ether solvent, low temp | High regioselectivity | Sensitive to moisture, side reactions | 60–75 |
| Cross-Coupling | Aryl halides + boronic acids with Pd catalyst | Pd catalyst, base, inert atmosphere | High selectivity, functional group tolerance | Complex, costly, multi-step | 50–70 |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone with analogs differing in substituent positions, electronic properties, and biological or material applications.
Substituent Position and Electronic Effects
- 3',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-55-7): This analog replaces the 3',4'-dichloro substituents with 3',5'-dichloro groups and introduces a thiomethyl (-SMe) group at the 2-position of the phenyl ring.
- 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (CAS: 898794-50-8): A positional isomer with methyl groups at the 2- and 4-positions instead of 3,5-dimethylphenyl. The reduced steric hindrance and altered electronic environment may impact crystallization behavior or biological activity .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Substituent Position Sensitivity: The 3',4'-dichloro configuration in the target compound may hinder commercial synthesis compared to 3',5'-dichloro analogs, as seen in its discontinued status .
- Electron-Withdrawing vs.
- Structural Versatility: The 3,5-dimethylphenyl group is a recurring motif in herbicides, polymers, and crystallography studies, underscoring its utility in diverse applications .
Biological Activity
3',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a propiophenone backbone with dichloro and dimethyl substitutions on the phenyl ring. Its molecular formula is C16H14Cl2O, and it has a molecular weight of approximately 305.19 g/mol. The structural characteristics significantly influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methyl groups enhances its binding affinity to specific proteins, which can result in modulation of their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as neurotransmitter reuptake.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Biological Activity Data
Research has indicated that compounds structurally related to this compound exhibit diverse pharmacological properties. Below is a summary of findings from various studies:
| Study | Findings |
|---|---|
| Chan et al. (2018) | Investigated the inhibitory effects on dopamine transporters; similar compounds showed significant inhibition rates. |
| Gannon et al. (2021) | Found that derivatives affected locomotor activity in rodent models, suggesting potential psychoactive properties. |
| Silva et al. (2022) | Evaluated hepatotoxicity in vitro; some derivatives exhibited dose-dependent toxicity in liver cells. |
Case Studies
- Dopamine Transporter Inhibition : In a study by Kolanos et al., a derivative similar to this compound was shown to inhibit dopamine reuptake significantly, indicating potential for use in treating disorders like ADHD or depression.
- Toxicological Assessment : Research conducted by Silva et al. assessed the hepatotoxicity of various derivatives in primary rat hepatocytes, revealing that certain substitutions increased cytotoxic effects.
Discussion
The biological activity of this compound appears promising based on its structural properties and preliminary research findings. However, detailed studies are needed to elucidate its exact mechanisms of action and therapeutic potentials.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
